molecular formula C21H18ClN3O2S B2519808 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 450349-79-8

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2519808
CAS No.: 450349-79-8
M. Wt: 411.9
InChI Key: LDTABIQENANLOH-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Its core structure integrates an indole moiety, a chlorobenzyl group, and an isoxazole-acetamide chain, a design that is frequently explored in the development of potential anticancer agents . The molecular formula is C21H18ClN3O2S, and it has a molecular weight of 411.91 g/mol . Preclinical research indicates that this compound and its structural analogs exhibit potent biological activity, primarily through mechanisms such as the inhibition of key protein kinases and the activation of procaspase-3, which can induce apoptosis in cancer cells . Studies on related (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives have demonstrated strong cytotoxicity against a range of human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers, in some cases showing significantly greater potency than established reference compounds . Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a pharmacological tool to investigate cell signaling pathways, apoptosis mechanisms, and for in vitro evaluation of anticancer properties . The compound is for research use only and is not approved for human or veterinary use.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTABIQENANLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The 1-(4-chlorobenzyl) group is introduced via nucleophilic aromatic substitution using 4-chlorobenzyl chloride under phase-transfer conditions. A representative procedure involves:

Reagents :

  • Indole (1.0 eq)
  • 4-Chlorobenzyl chloride (1.2 eq)
  • Potassium carbonate (2.5 eq)
  • Tetrabutylammonium bromide (0.1 eq)
  • Dichloromethane/water biphasic solvent system

Conditions :

  • 12-hour reflux at 40°C
  • Yield: 78–82% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Thiol Group Installation

Subsequent thiolation at the 3-position employs Lawesson’s reagent in anhydrous toluene:

Reaction Profile :

1-(4-Chlorobenzyl)-1H-indole → Lawesson’s reagent (0.5 eq)  
→ Toluene, N₂ atmosphere, 110°C, 6 h → 1-(4-Chlorobenzyl)-1H-indole-3-thiol  

Yield Optimization :

  • Excess reagent (0.6 eq) increases conversion to 89%
  • Product isolation via acid-base extraction (1M HCl/NaHCO₃)

Thioether Linkage Formation

Bromoacetamide Activation

The acetamide bridge is constructed using N-(5-methylisoxazol-3-yl)-2-bromoacetamide, synthesized via:

Protocol :

  • Bromoacetylation of 5-methylisoxazol-3-amine with bromoacetyl bromide
  • Triethylamine-mediated coupling in tetrahydrofuran at 0°C
  • Crystallization from diethyl ether (purity >98% by HPLC)

Nucleophilic Substitution

Thioether formation proceeds through SN2 mechanism:

Standard Conditions :

Parameter Value
Solvent Dimethylformamide
Base 1,8-Diazabicycloundec-7-ene
Temperature 25°C
Reaction Time 4 hours
Yield 74% (isolated)

Critical Factors :

  • DBU base prevents indole N-debenzylation
  • Strict anhydrous conditions minimize hydrolysis

Final Coupling and Purification

Isoxazole Ring Incorporation

The 5-methylisoxazol-3-amine is coupled via carbodiimide chemistry:

Optimized Procedure :

  • Activate carboxylic acid with N,N'-dicyclohexylcarbodiimide
  • Catalyze with 4-dimethylaminopyridine (5 mol%)
  • React in dichloromethane at 0°C → room temperature
  • Purify by flash chromatography (gradient elution)

Yield Enhancement :

  • Microwave-assisted coupling (50°C, 30 min) boosts yield to 81%

Industrial-Scale Purification

Technique Parameters Purity Outcome
Recrystallization Ethanol/water (3:1), −20°C 99.2%
Simulated Moving Bed C18 stationary phase, MeOH/H₂O 99.8%

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Method Key Advantage Maximum Yield
Classical Stepwise Low equipment requirements 68%
Flow Chemistry Reduced reaction time 83%
Microwave-Assisted Energy efficiency 81%

Cost-Benefit Evaluation

Reagent Cost per kg (USD) Yield Impact
Lawesson’s Reagent 420 +15%
DBU 310 +8%
EDCI 280 +5%

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (s, 1H, indole H-2)
  • δ 5.35 (s, 2H, N-CH₂-C₆H₄Cl)
  • δ 2.45 (s, 3H, isoxazole CH₃)

¹³C NMR :

  • 158.9 ppm (C=S)
  • 142.1 ppm (isoxazole C-3)

Mass Spectrometry

  • HRMS (ESI): m/z calc’d for C₂₁H₁₈ClN₃O₂S [M+H]⁺: 410.0824, found: 410.0821

Industrial Production Considerations

Green Chemistry Metrics

Metric Value
Atom Economy 76%
Process Mass Intensity 18 kg/kg
E-Factor 23

Waste Stream Management

  • Thiol byproducts neutralized with NaOCl
  • Solvent recovery via fractional distillation (85% DMF reuse)

Chemical Reactions Analysis

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the isoxazole ring can contribute to its overall stability and bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Indole vs. Thiadiazole/Thiazole Derivatives
  • Compound 5j (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide replaces the indole core with a 1,3,4-thiadiazole ring.
  • Compound 25 (): 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide introduces a triazinoindole system, which adds hydrogen-bonding sites and may enhance interactions with nucleic acids or kinases .
Isoxazole vs. Oxadiazole/Benzothiazole Modifications
  • Compound 2a–i (): Derivatives like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides replace the 5-methylisoxazole with oxadiazole or thiazole rings. Oxadiazoles are known for metabolic stability, while thiazoles may improve solubility .

Substituent Effects

Chlorobenzyl vs. Other Aromatic Groups
  • Compound 5 (): 2-((4-Chlorobenzyl)thio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one demonstrates that trimethoxybenzyl groups enhance π-π interactions in antitumor targets compared to monochloro substituents .
  • Compound 12 () : 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide shares the 4-chlorophenyl and 5-methylisoxazole groups but uses an imidazole core instead of indole, reducing planarity and altering steric hindrance .
Methylisoxazole vs. Bulkier Substituents
  • Compound 7k () : N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-chlorophenyl)-2-(...))acetamide incorporates a bulky tert-butyl group, which may improve metabolic stability but reduce membrane permeability compared to the compact 5-methylisoxazole .
Table 1: Key Properties of Selected Analogs
Compound ID Core Structure Substituents Molecular Weight Melting Point (°C) Yield (%) Source
Target Compound Indole 4-Chlorobenzyl, 5-methylisoxazole ~456 (estimated) N/A N/A N/A
5j () 1,3,4-Thiadiazole 4-Chlorobenzyl, isopropylphenoxy N/A 138–140 82
25 () Triazinoindole 8-Bromo, 4-phenoxyphenyl N/A N/A 95
12 () Imidazole 4-Chlorophenyl, 5-methylisoxazole 424.9 N/A N/A
7k () Pyrrole 4-Chlorophenyl, tert-butyl N/A 253–255 45
  • Synthetic Yields : Analogs with benzylthio groups (e.g., 5h in , % yield) suggest that sterically unhindered reactions favor higher efficiency, whereas brominated derivatives (e.g., 25 in ) require optimized conditions .

Biological Activity

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that integrates an indole moiety, a chlorobenzyl group, and an isoxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Its molecular formula is C21H18ClN3O2SC_{21}H_{18}ClN_3O_2S, and it possesses a molecular weight of 405.90 g/mol. The structural complexity suggests multiple points of interaction with biological targets, making it a candidate for further investigation into its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer activity. For instance, a study evaluating various derivatives demonstrated that certain substitutions on the indole core enhanced cytotoxic effects against A549 lung adenocarcinoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with some compounds achieving IC50 values in the low micromolar range .

CompoundIC50 (µM)Target Cell Line
Compound A0.52HeLa
Compound B0.34MCF-7
Compound C0.86HT-29

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds structurally related to it have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The presence of the isoxazole ring may contribute to enhanced binding affinity to bacterial targets, improving their bioactivity against resistant strains .

The proposed mechanism of action for 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves interactions with specific receptors or enzymes involved in cell signaling pathways. The indole moiety is known for modulating various biological receptors, while the chlorobenzyl group may enhance binding affinity and stability . Further research is necessary to elucidate the exact molecular pathways affected by this compound.

Study on Anticancer Activity

A recent study focused on evaluating the anticancer properties of various derivatives similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. The researchers utilized human lung adenocarcinoma (A549) cells to assess cytotoxicity using an MTT assay. The results indicated that compounds with halogen substitutions on the phenyl ring significantly improved anticancer activity compared to their non-halogenated counterparts .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of compounds related to this indole derivative against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The study revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications in structure could lead to enhanced efficacy against resistant pathogens.

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